molecular formula C10H17NO3 B13221488 4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid

4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13221488
M. Wt: 199.25 g/mol
InChI Key: GCIYKJJPJNOXDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known for its ability to interact with various biological targets, contributing to the compound’s biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid include:

Uniqueness

This compound is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific applications in research and development .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

4-(oxan-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H17NO3/c12-10(13)9-6-11-5-8(9)7-1-3-14-4-2-7/h7-9,11H,1-6H2,(H,12,13)

InChI Key

GCIYKJJPJNOXDO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2CNCC2C(=O)O

Origin of Product

United States

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